

Comparative Analysis of Celastrol's Potency Against Known Inhibitors

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Compound of Interest

Compound Name: Wilforol A

Cat. No.: B1254244

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This guide provides a detailed comparison of the biochemical and cellular potency of Celastrol against other well-established inhibitors targeting key signaling pathways implicated in various diseases. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Celastrol's efficacy.

Celastrol, a quinone methide triterpenoid extracted from the Thunder God Vine (*Tripterygium wilfordii*), has garnered significant attention for its potent anti-inflammatory, anti-cancer, and anti-obesity properties.^{[1][2]} Its therapeutic effects are attributed to its ability to modulate multiple critical cellular signaling pathways, including the NF- κ B, JAK/STAT, and heat shock protein (HSP) response pathways.^{[1][3]} This document benchmarks Celastrol's inhibitory activity against that of known inhibitors for three of its key targets: I κ B kinase (IKK), Signal Transducer and Activator of Transcription 3 (STAT3), and Heat Shock Protein 90 (HSP90).

Data Presentation: Potency Comparison

The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of Celastrol and other known inhibitors against their respective targets. A lower IC₅₀ value indicates greater potency.^[4]

Table 1: IKK β Inhibition

Compound	Target	IC50	Cell Line/Assay Conditions
Celastrol	IKK β	~2.5 μ M	In vitro kinase assay
BMS-345541	IKK β	0.3 μ M	Cell-free assay[5][6]
TPCA-1	IKK β	17.9 nM	Cell-free assay[6]
IKK-16	IKK β (IKK2)	40 nM	Cell-free assay[6][7]

Table 2: STAT3 Inhibition

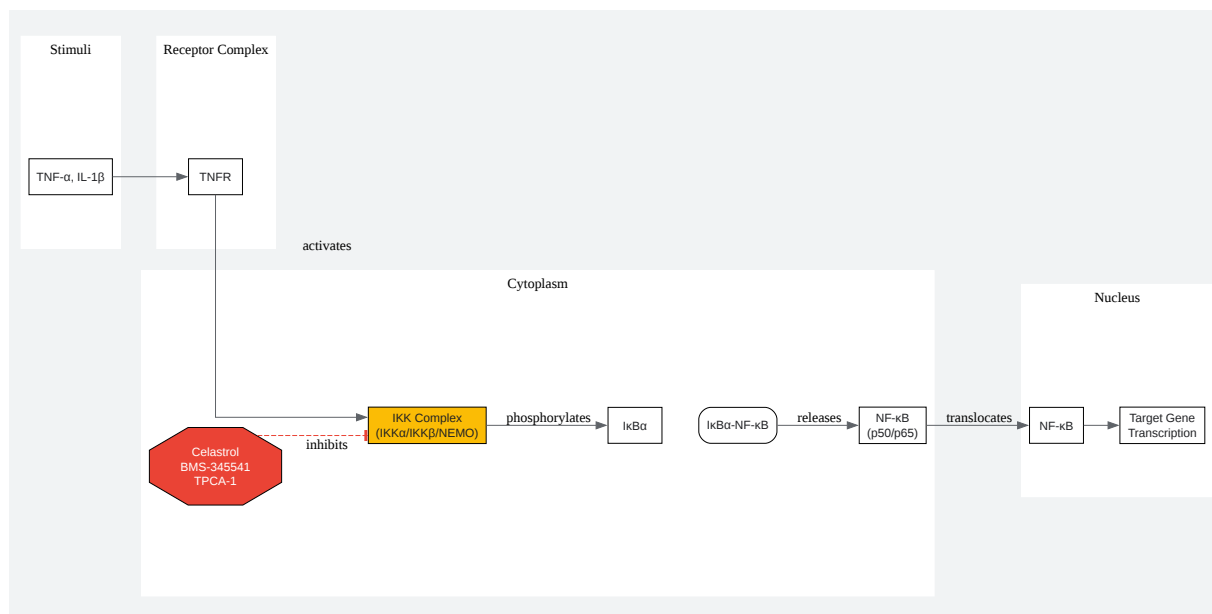
Compound	Target	IC50	Cell Line/Assay Conditions
Celastrol	STAT3	1-5 μ M	Various cancer cell lines
Stattic	STAT3	5.1 μ M	In vitro binding assay
S3I-201	STAT3	8.6 μ M	In vitro binding assay
Cryptotanshinone	STAT3	4.6 μ M	In vitro binding assay

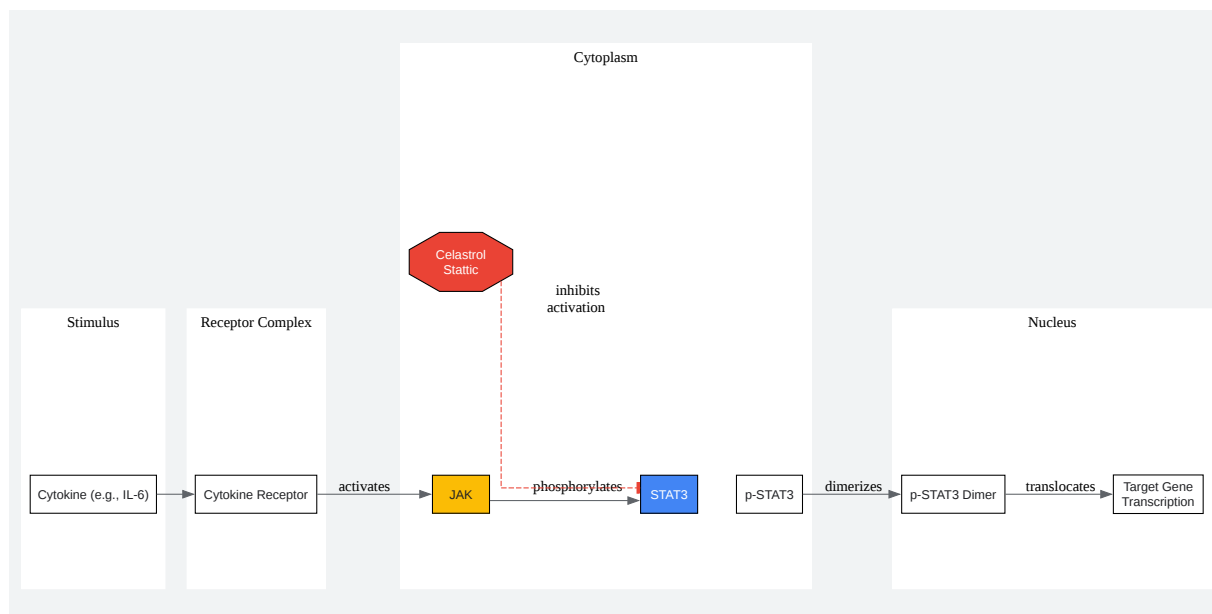
Table 3: HSP90 Inhibition

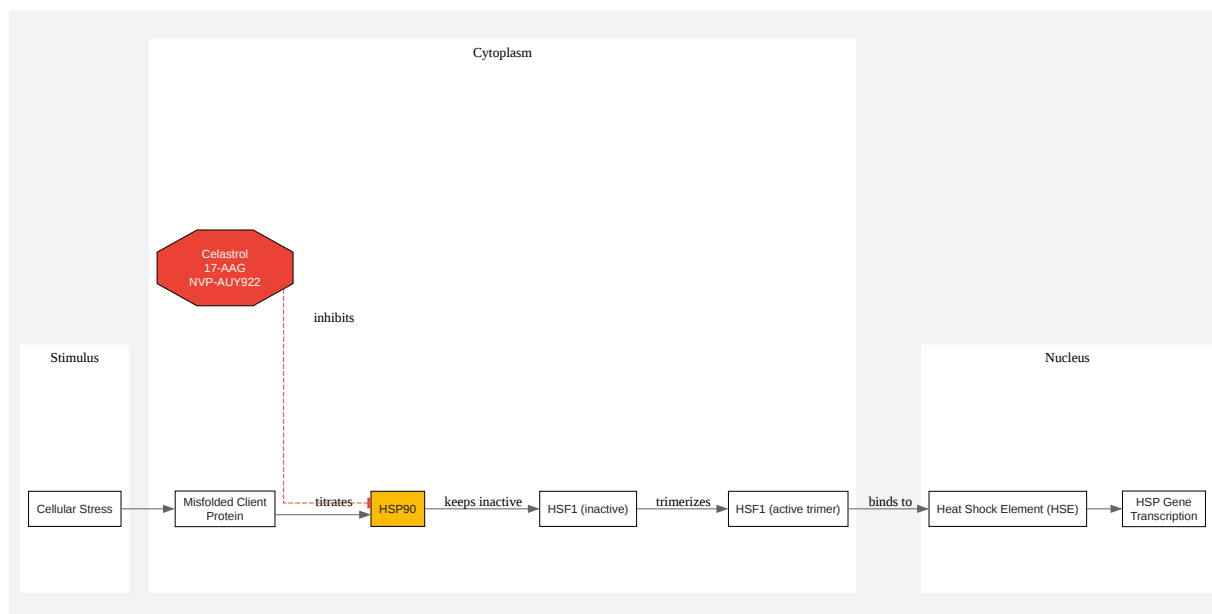
Compound	Target	IC50	Cell Line/Assay Conditions
Celastrol	HSP90	~2.5 μ M	U937 cells
17-AAG (Tanespimycin)	HSP90 α	21 nM	GTL-16 cells (ERK/AKT phosphorylation)[8]
NVP-AUY922	HSP90	13 nM	SKBr3 cells
NVP-HSP990	HSP90 α	0.6 nM	Cell-free binding assay[8]
EC154	HSP90	Effective at doses 10-fold lower than 17-AAG[9]	CCRCC cells[9]

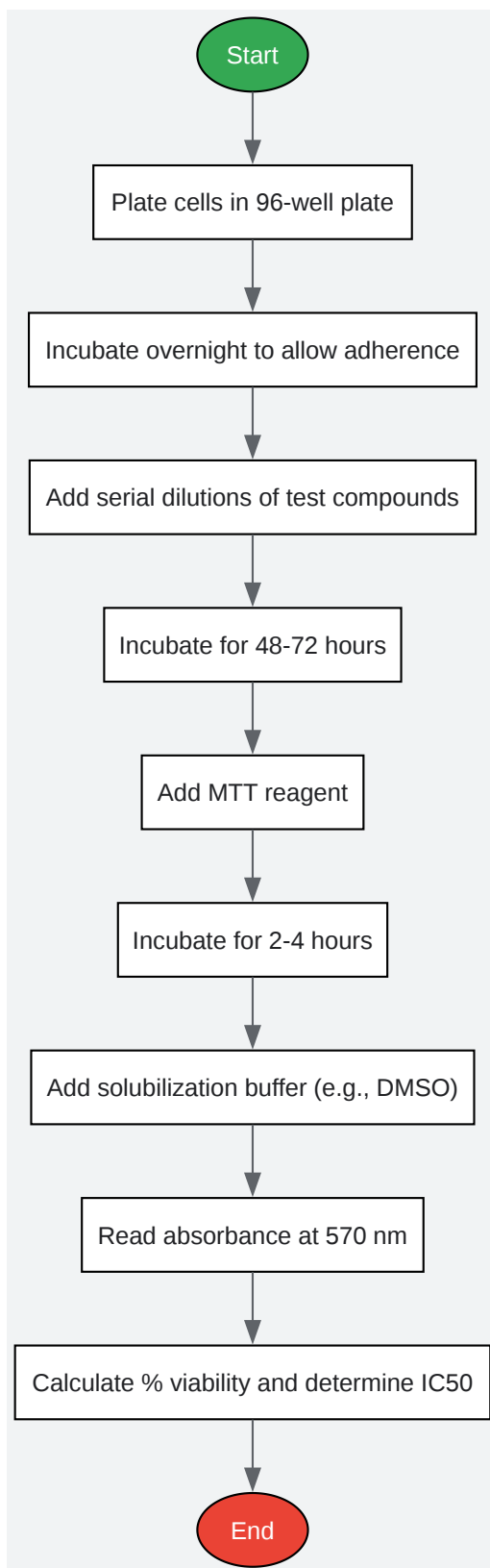
Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by Celastrol and the points of intervention for the compared inhibitors.









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